
1-(4-Methoxyphenyl)-2,4-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, which is further substituted with two nitro groups
準備方法
The synthesis of 1-(4-Methoxyphenyl)-2,4-dinitrobenzene typically involves nitration reactions. One common method is the nitration of 1-(4-Methoxyphenyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
化学反応の分析
1-(4-Methoxyphenyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various organic transformations.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Methoxyphenyl)-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
作用機序
The mechanism by which 1-(4-Methoxyphenyl)-2,4-dinitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
類似化合物との比較
Similar compounds include other nitro-substituted aromatic compounds such as 1-(4-Methoxyphenyl)-2-nitrobenzene and 1-(4-Methoxyphenyl)-3,5-dinitrobenzene. Compared to these compounds, 1-(4-Methoxyphenyl)-2,4-dinitrobenzene exhibits unique reactivity due to the specific positioning of the nitro groups, which can influence its chemical behavior and applications.
特性
CAS番号 |
86111-48-0 |
|---|---|
分子式 |
C13H10N2O5 |
分子量 |
274.23 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O5/c1-20-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15(18)19/h2-8H,1H3 |
InChIキー |
TZCFWLIFZPVEDU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
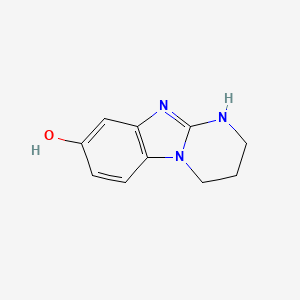
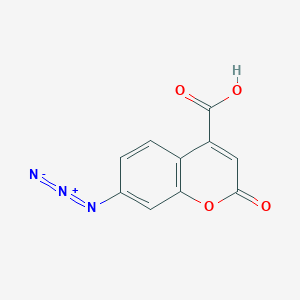

![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
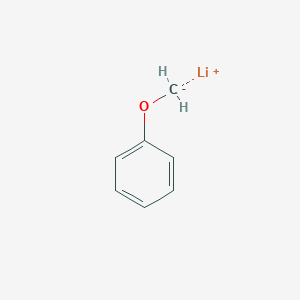
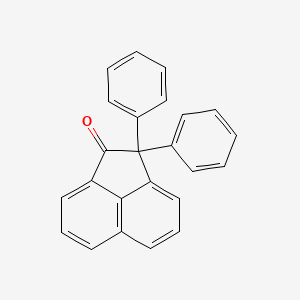
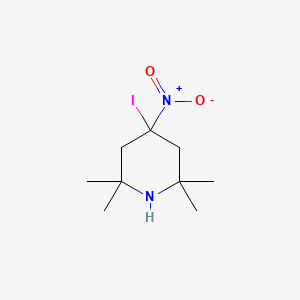
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
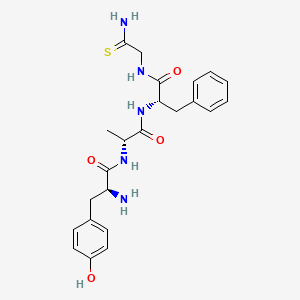
phosphanium bromide](/img/structure/B14427410.png)
